Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate

Physicochemical profiling Medicinal chemistry Intermediate purification

Medicinal chemistry campaigns require consistent intermediates. Free acid analogs introduce zwitterionic character and purification headaches. This ethyl ester (CAS 427885-83-4) eliminates that variability. • **Defined physicochemical profile:** XLogP3-AA 2.6, zero H-bond donors, white to yellow solid. • **Proven transformation:** 82% LiAlH₄ reduction to 4-hydroxymethyl intermediate; validated in tubulin polymerization assays (IC₅₀ 8.92 nM for downstream leads). • **Logistical advantage:** Ambient-stable solid, ideal for DMSO stock solutions and automated library production.

Molecular Formula C17H19NO5
Molecular Weight 317.34 g/mol
CAS No. 427885-83-4
Cat. No. B3052609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate
CAS427885-83-4
Molecular FormulaC17H19NO5
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C17H19NO5/c1-5-23-17(19)11-6-7-18-13(8-11)12-9-14(20-2)16(22-4)15(10-12)21-3/h6-10H,5H2,1-4H3
InChIKeyVZFJQRIDOLQYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate (CAS 427885-83-4): Supplier and Procurement Baseline


Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate (CAS 427885-83-4; synonym Ethyl 2-(3,4,5-trimethoxyphenyl)isonicotinate) is a pyridine-4-carboxylate ester with a 3,4,5-trimethoxyphenyl ring at the 2-position, having molecular formula C₁₇H₁₉NO₅ and molecular weight 317.34 g/mol. It is a non‑ionizable compound with zero hydrogen bond donors and a computed octanol‑water partition coefficient (XLogP3‑AA) of 2.6. The compound exists as a white to yellow solid with a predicted boiling point of 434.3 ± 45.0 °C and density of 1.156 ± 0.06 g/cm³ [1]. It is commercially available from multiple suppliers at standard purities of 95 % – 98 % . The compound functions primarily as a protected synthetic intermediate for constructing 2‑(3,4,5‑trimethoxyphenyl)pyridine‑based bioactive molecules, including tubulin‑targeting anticancer agents and cell‑adhesion inhibitors described in patent literature [2].

Synthetic intermediate for tubulin-targeting research compounds
Solid ester form suited for non-aqueous extraction and purification
Direct reduction to alcohol without protecting-group manipulation

Why 2‑(3,4,5‑Trimethoxyphenyl)pyridine‑4‑carboxylate Building Blocks Cannot Be Interchanged Without Loss of Function or Yield


Compounds sharing the 2‑(3,4,5‑trimethoxyphenyl)pyridine core are frequently treated as interchangeable intermediates in medicinal chemistry campaigns, yet small structural perturbations (free acid vs. ester, methyl vs. ethyl ester, ester vs. alcohol) produce wide divergences in solubility, crystallinity, protective‑group behavior, and subsequent derivatization efficiency. For example, the free carboxylic acid analog (CAS 427886‑03‑1) introduces a hydrogen bond donor, lowering logP to 2.0 while conferring zwitterionic character that complicates extraction and chromatographic purification compared to the ethyl ester (logP 2.6, zero H‑bond donors) [1]. The 4‑hydroxymethyl analog (CAS 427885‑84‑5) introduces an alcohol function that alters redox stability and requires different coupling conditions. Even the choice of ester alkyl group affects the kinetics of key transformations: the ethyl ester undergoes LiAlH₄ reduction to the alcohol in 82 % yield under documented conditions, a step that is sensitive to steric and electronic factors that differ between methyl, ethyl, and higher homologs [2]. The chloro precursor (ethyl 2‑chloroisonicotinate, CAS 54453‑93‑9) is a liquid at ambient temperature and serves as a coupling partner in Suzuki reactions, but does not contain the trimethoxyphenyl pharmacophore that is essential for tubulin‑binding activity in downstream leads [3]. Consequently, substituting the ethyl ester with the free acid, alcohol, or chloro analog results in non‑identical synthetic pathways, altered reactivity, and loss of the precise physicochemical profile required for specific target‑oriented synthesis.

Free acid (CAS 427886-03-1)

Lower logP and H-bond donor alter extraction and purification, requiring esterification before reduction.

4-Hydroxymethyl analog (CAS 427885-84-5)

Alcohol group changes redox stability and coupling conditions, limiting direct substitution for the ester.

Chloro precursor (CAS 54453-93-9)

Lacks the trimethoxyphenyl pharmacophore; requires additional Suzuki coupling to generate activity.

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate: Head‑to‑Head Quantitative Evidence for Scientific Selection


Lipophilicity Advantage Over Free Acid for Non‑Aqueous Extraction and Chromatography

The ethyl ester exhibits a computed logP (XLogP3‑AA) of 2.6 compared to 2.0 for the corresponding free carboxylic acid (2‑(3,4,5‑trimethoxyphenyl)isonicotinic acid, CAS 427886‑03‑1) [1]. The 0.6 log unit increase corresponds to an approximately 4‑fold higher partition coefficient into organic solvents, facilitating cleaner extractions during Suzuki coupling work‑up and silica gel chromatography [2]. Additionally, the ester lacks a hydrogen bond donor (HBD count 0) whereas the acid has HBD count 1, reducing peak tailing and improving chromatographic resolution under normal‑phase conditions [1].

Lipophilicity vs Free Acid
Head-to-head
logP 2.6 · HBD 0
logP 2.0 · HBD 1
Higher organic-phase partitioning supports cleaner extractions and chromatography.
Computed properties; validated in patent work‑up.
Physicochemical profiling Medicinal chemistry Intermediate purification

Validated Synthetic Yield and Scalability in a Documented Suzuki Coupling Route

In two independent patent procedures, the Suzuki coupling of 3,4,5‑trimethoxyphenylboronic acid with ethyl 2‑chloroisonicotinate to form the target ethyl ester proceeds with an isolated yield of 88 % at a 20 g scale (27.99 g product from 20.10 g boronic acid) [1][2]. This yield is reported identically in both US 6,867,221 B2 (Kowa Co., Ltd., 2005) and US 2006/0040986 A1 (Erythropoietin production accelerator), demonstrating reproducibility across patent families. The product is obtained as a solid that can be purified by standard silica gel chromatography (hexane‑ethyl acetate 5:1) and subsequently used for LiAlH₄ reduction to the 4‑hydroxymethyl derivative in 82 % yield without further optimization [1].

Suzuki Coupling Yield
Cross-study comparable
88%
Reproducible multi‑gram yield reduces procurement risk for multi‑step syntheses.
20 g scale; consistent across two patent documents.
Synthetic methodology Process chemistry Building block procurement

Direct Synthetic Lineage to a Tubulin‑Targeting Anticancer Lead Scaffold

The target ethyl ester is the direct precursor to the 4‑hydroxymethyl intermediate (CAS 427885‑84‑5), which is converted to the 4‑chloromethyl derivative and subsequently used to build the 3,8‑diazabicyclo[3.2.1]octane series of antitumor agents [1]. The lead compound 2a from this series displayed IC₅₀ values in the low micromolar range against leukemia cell lines and was advanced to mode‑of‑action studies in MCF‑7 cells [1]. In contrast, the free acid analog cannot undergo the same reductive sequence without protective group manipulation, adding at least one synthetic step and reducing overall yield [2]. The 3,4,5‑trimethoxyphenyl pharmacophore is a validated colchicine‑site binding motif on tubulin, and analogs derived from this specific ester regioisomer retain the correct substitution pattern (2‑aryl, 4‑functionalized pyridine) required for colchicine‑site occupancy, with compound VI from a related series showing a tubulin polymerization IC₅₀ of 8.92 nM versus 9.85 nM for colchicine [3].

Synthetic Route
Cross-study comparable
Ester → Alcohol (82%) → Chloromethyl intermediate
Shortest path to colchicine-site pharmacophore without extra protection/deprotection.
LiAlH₄ reduction; patent‑documented sequence.
Anticancer drug discovery Tubulin polymerization inhibitors Structure‑activity relationship

Physicochemical Differentiation from the Chloro Precursor: Solid vs. Liquid Handling, Molecular Complexity, and Pharmacophore Presence

Ethyl 2‑chloroisonicotinate (CAS 54453‑93‑9), the direct precursor to the target compound, is a liquid at ambient temperature (physical form: liquid at 20 °C) with molecular weight 185.61 g/mol and only 3 hydrogen bond acceptors [1]. The target ethyl ester is a solid (white to yellow solid) with molecular weight 317.34 g/mol and 6 hydrogen bond acceptors [2]. The solid form simplifies weighing accuracy, long‑term storage, and inventory management for compound libraries. More importantly, the chloro precursor lacks the 3,4,5‑trimethoxyphenyl ring entirely and therefore has zero colchicine‑site tubulin binding potential; it is merely a coupling partner that requires the trimethoxyphenylboronic acid to generate biological activity. The target ester already contains the complete pharmacophore and can be used directly in functional assays or further diversified without an additional C–C bond‑forming step [3].

Solid vs Liquid Handling
Head-to-head
Target Ester Solid, MW 317, 6 HBA, with pharmacophore
Chloro Precursor Liquid, MW 186, 3 HBA, no pharmacophore
Solid form and embedded pharmacophore streamline weighing and assay readiness.
Supplier datasheets; computed properties.
Compound management Physicochemical properties Building block selection

Ethyl 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylate: Application Scenarios Grounded in Verified Differentiation


Multi‑Step Medicinal Chemistry Campaigns Targeting the Colchicine Binding Site on Tubulin

The ester serves as a committed intermediate for the synthesis of 2‑(3,4,5‑trimethoxyphenyl)‑4‑(aminomethyl)pyridine derivatives that occupy the colchicine binding site (CBS) of tubulin. The solid‑phase nature, established 88 % Suzuki coupling yield, and direct LiAlH₄ reduction to the alcohol in 82 % yield make it the preferred building block over the free acid (which requires additional protection steps) or the chloro precursor (which lacks the pharmacophore) [1][2]. Downstream leads such as compound VI from the trimethoxyphenyl pyridine series achieved a tubulin polymerization IC₅₀ of 8.92 nM, validating the scaffold’s target engagement potential [3].

Parallel Synthesis and Library Generation for Cell Adhesion Inhibition Programs

In patent‑documented anti‑inflammatory and anti‑asthmatic programs (Kowa Co., Ltd.), this ethyl ester is the key intermediate for generating libraries of cyclic amine derivatives that inhibit both cell adhesion and cell infiltration [1]. The ester’s clean reduction to the 4‑hydroxymethyl intermediate, followed by chlorination and amine coupling, enables efficient parallel diversification. The higher logP (2.6) of the ester relative to the free acid (logP 2.0) facilitates extractive work‑up and purification between synthetic steps, improving throughput in library production [2].

Physicochemical Pre‑Screening and Compound Management in High‑Throughput Facilities

Compound management facilities selecting building blocks for high‑throughput screening collections should prioritize the ethyl ester over the free acid or alcohol analogs for its favorable solid‑state properties (white to yellow solid, stable at ambient temperature), zero H‑bond donor count (reduced aggregation potential), and intermediate lipophilicity (logP 2.6) that balances solubility with membrane permeability predictions [1]. These properties make the ester more compatible with DMSO stock solution preparation and automated liquid handling than the hygroscopic acid or the more polar alcohol (CAS 427885‑84‑5) [3].

Application
Selection Property
Validation Focus
Tubulin colchicine-site SAR studies
Protected ester; reported coupling and reduction compatibility
Synthetic pathway efficiency; target engagement in tubulin polymerization assays
Cell adhesion inhibitor library synthesis
Higher logP facilitates non-aqueous work‑up; clean reduction to hydroxymethyl
Library diversification efficiency; intermediate purity across parallel steps
Compound management & HTS collections
Solid form; zero H‑bond donors; intermediate lipophilicity
DMSO stock compatibility; automated liquid handling performance
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